O-Phenolsulfonic acid CAS number and properties
O-Phenolsulfonic acid CAS number and properties
An In-depth Technical Guide to o-Phenolsulfonic Acid
This guide provides a comprehensive overview of o-phenolsulfonic acid, tailored for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, detailed experimental protocols, and known biological activities, presenting quantitative data in structured tables and visualizing key processes with diagrams.
Chemical Identity and Properties
O-Phenolsulfonic acid, systematically named 2-hydroxybenzenesulfonic acid, is an aromatic sulfonic acid. It is characterized by a phenol ring substituted with a sulfonic acid group at the ortho position.[1][2] It is important to distinguish between the specific isomers and the common mixture.
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o-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid): CAS Number 609-46-1 [1][2]
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p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid): CAS Number 98-67-9 [3][4]
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Phenolsulfonic acid (mixture of o- and p-isomers): CAS Number 1333-39-7 [5][6]
The compound is a yellowish liquid that tends to turn brown upon exposure to air and is soluble in water and alcohol.[1][5][6] It is a strong acid due to the electron-withdrawing nature of the sulfonic acid group.[5][6]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of o-phenolsulfonic acid.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₄S | [2][5] |
| Molecular Weight | 174.18 g/mol | [2][5] |
| IUPAC Name | 2-hydroxybenzenesulfonic acid | [2][5] |
| Appearance | Yellowish liquid, turns brown on exposure to air | [1] |
| Solubility | Miscible with water and alcohol | [5] |
| Melting Point | 145°C (rough estimate) | [1] |
| Boiling Point | 275.14°C (rough estimate) | [1] |
| Density (65% solution) | 1.33 g/cm³ at 20°C | |
| pKa (Predicted) | -0.60 ± 0.15 | [1] |
| Acidity (pH of 50 g/L solution) | 1 |
Chemical Reactivity
O-Phenolsulfonic acid exhibits reactivity characteristic of strong acids.
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Acid-Base Reactions: It reacts exothermically with bases like amines and inorganic hydroxides to form salts.[5][6]
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Oxidizing Properties: It can act as an oxidizing agent, though it is weaker than sulfuric acid.[5][7]
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Catalysis: Its acidity makes it a valuable catalyst for organic reactions such as esterifications and condensation reactions.[5]
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Reactions with Metals: It can react with active metals to liberate flammable hydrogen gas.[6][7]
Experimental Protocols
Synthesis: Sulfonation of Phenol
The primary method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol with concentrated sulfuric acid. The distribution of ortho and para isomers is highly dependent on the reaction temperature, demonstrating a classic case of kinetic versus thermodynamic control.
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Kinetic Control (Ortho-product): At lower temperatures (e.g., below 25°C), the reaction favors the formation of o-phenolsulfonic acid. The proximity of the hydroxyl group is thought to stabilize the transition state for ortho substitution.[5][8]
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Thermodynamic Control (Para-product): At higher temperatures (e.g., 100-110°C), the more stable p-phenolsulfonic acid is the major product. The sulfonation reaction is reversible, and at elevated temperatures, the initially formed ortho isomer can revert to phenol and then react to form the thermodynamically favored para isomer.[8][9]
Detailed Protocol for o-Phenolsulfonic Acid (Kinetic Product):
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Reaction Setup: In a flask equipped with a stirrer and cooling bath, slowly add concentrated sulfuric acid to an equimolar amount of phenol while maintaining the temperature below 25°C.[9]
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Reaction Execution: Continue stirring the mixture at this temperature. The reaction progress can be monitored by techniques like HPLC to determine the ratio of isomers.
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Work-up and Isolation:
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Once the desired conversion is achieved, the reaction mixture is carefully poured into cold water.[9]
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The product, being water-soluble, will be in the aqueous phase. The unreacted phenol and any non-acidic byproducts can be removed by extraction with a non-polar organic solvent.
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The separation of ortho and para isomers can be challenging and often relies on fractional crystallization of their salts.
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References
- 1. O-PHENOLSULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. o-Phenolsulfonic acid | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 98-67-9 | Fisher Scientific [fishersci.com]
- 4. 4-Phenolsulfonic acid | SIELC Technologies [sielc.com]
- 5. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]
- 6. PHENOLSULFONIC ACID | 1333-39-7 [chemicalbook.com]
- 7. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. organic chemistry - Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
